HJC0123
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C24H16N2O3S |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
N-(1,1-dioxo-1-benzothiophen-6-yl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H16N2O3S/c27-24(25-18-11-10-17-12-13-30(28,29)23(17)14-18)20-15-22(16-6-2-1-3-7-16)26-21-9-5-4-8-19(20)21/h1-15H,(H,25,27) |
Clave InChI |
ZUYCAEIBKWUMND-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
HJC0123: A Deep Dive into its Mechanism of Action as a STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule implicated in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Its constitutive activation is a hallmark of numerous human cancers and other diseases, making it a prime target for therapeutic intervention. HJC0123 has emerged as a novel, potent, and orally bioavailable small molecule inhibitor of STAT3. Discovered through a fragment-based drug design approach, this compound has demonstrated significant anti-tumor activity in preclinical models, positioning it as a promising candidate for further development. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of STAT3 Inhibition
This compound exerts its inhibitory effect on the STAT3 signaling pathway through a multi-faceted mechanism that ultimately curtails the transcriptional activity of STAT3. The core aspects of its action include:
-
Inhibition of STAT3 Phosphorylation: this compound directly interferes with the activation of STAT3 by preventing its phosphorylation at the critical tyrosine 705 (Tyr705) residue. This phosphorylation event, primarily mediated by Janus kinases (JAKs) and other tyrosine kinases, is a prerequisite for STAT3 dimerization.
-
Blockade of STAT3 Dimerization: By inhibiting phosphorylation, this compound effectively prevents the formation of STAT3 homodimers. This dimerization is essential for the subsequent translocation of STAT3 into the nucleus.
-
Prevention of Nuclear Translocation: Consequently, the unphosphorylated and monomeric STAT3 is unable to translocate from the cytoplasm to the nucleus.[1][2]
-
Suppression of Transcriptional Activity: The culmination of these events is the suppression of STAT3's ability to bind to DNA and regulate the transcription of its target genes. This leads to the downregulation of proteins involved in cell survival, proliferation, and angiogenesis, while promoting apoptosis.[3][4]
Quantitative Data: In Vitro Efficacy
The potency of this compound has been evaluated across various cancer cell lines, demonstrating a range of inhibitory concentrations from the nanomolar to the low micromolar scale.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 1.25 | [5] |
| MDA-MB-231 | Breast Cancer | 0.15 | [5] |
| ASPC1 | Pancreatic Cancer | 0.53 | [5] |
| Panc-1 | Pancreatic Cancer | 0.87 | [5] |
| Hepatic Stellate Cells (HSCs) | Liver Fibrosis Model | ~1.0 | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the methods used to elucidate it, the following diagrams are provided in the DOT language.
STAT3 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits STAT3 phosphorylation, dimerization, and nuclear translocation.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's anti-cancer effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: Human breast cancer cell lines (MCF-7, MDA-MB-231) and pancreatic cancer cell lines (ASPC1, Panc-1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM) and stored at -20°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1%.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound for the indicated times, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-STAT3 (Tyr705), total STAT3, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
STAT3 Luciferase Reporter Assay
-
Transfection: Cells are seeded in 24-well plates and co-transfected with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent.
-
Drug Treatment: After 24 hours of transfection, cells are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Luciferase Activity Measurement: The activities of firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The STAT3 transcriptional activity is expressed as the ratio of firefly to Renilla luciferase activity.
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.
-
Drug Treatment: After 24 hours, cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using assays such as the MTT or CellTiter-Glo assay.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) in a suitable medium (e.g., a mixture of PBS and Matrigel) is subcutaneously or orthotopically injected into the mice.
-
Drug Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at a specified dose and schedule (e.g., 50 mg/kg, daily).[5] The control group receives the vehicle.
-
Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.
-
Efficacy Evaluation: At the end of the study, the tumors are excised and weighed. The anti-tumor efficacy of this compound is evaluated by comparing the tumor growth and final tumor weight between the treatment and control groups.
Conclusion
This compound is a promising STAT3 inhibitor with a well-defined mechanism of action that involves the direct inhibition of STAT3 phosphorylation, leading to the suppression of its downstream signaling and resulting in anti-proliferative and pro-apoptotic effects in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially advance this compound as a novel therapeutic agent for STAT3-driven diseases.
References
- 1. HJC-0123 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. STAT3 inhibition suppresses hepatic stellate cell fibrogenesis: this compound, a potential therapeutic agent for liver fibrosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of HJC0123: A Fragment-Based Approach to Inhibit STAT3 in Cancer Therapy
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery and characterization of HJC0123, a novel and orally bioavailable inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The development of this compound serves as a compelling case study in the successful application of fragment-based drug design (FBDD) to create a potent anti-cancer agent. This guide will detail the scientific rationale, experimental methodologies, key data, and the overall workflow that led to the identification of this promising therapeutic candidate.
Introduction: Targeting STAT3 in Oncology
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein that plays a central role in numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] In normal cells, STAT3 activation is a transient process, tightly regulated by cytokines and growth factors.[1] However, in a wide range of human cancers, including breast and pancreatic cancer, STAT3 is constitutively activated, driving tumor growth, metastasis, and survival.[1] This aberrant and persistent STAT3 signaling makes it an attractive target for cancer therapy.[1]
The development of STAT3 inhibitors has faced challenges, including issues with membrane permeability, stability, and binding affinity.[1] Fragment-based drug design (FBDD) offers a powerful strategy to overcome these hurdles by identifying small, low-molecular-weight fragments that bind to the target protein with high efficiency.[2][3][4][5] These fragments can then be optimized through linking, growing, or merging to generate lead compounds with improved pharmacological properties.[2]
The Fragment-Based Discovery of this compound
The journey to discover this compound began with the selection of six privileged fragments from known STAT3 inhibitors.[1][6] This strategic approach aimed to leverage existing knowledge of chemical scaffolds that interact with the STAT3 protein. Through systematic chemical synthesis and pharmacological evaluation, novel molecules were created and screened for their anti-cancer activity.[1][6]
Fragment-Based Drug Design (FBDD) Workflow
The FBDD process for this compound followed a structured workflow, beginning with the identification of key chemical fragments and culminating in the synthesis and evaluation of a lead compound. This iterative process is designed to efficiently explore chemical space and optimize for potency and drug-like properties.[2][7]
Mechanism of Action: Inhibition of the STAT3 Signaling Pathway
This compound exerts its anti-cancer effects by directly targeting the STAT3 signaling pathway. In cancer cells with aberrant STAT3 activity, this pathway is a key driver of tumorigenesis.
The STAT3 Signaling Cascade
The activation of STAT3 is initiated by the phosphorylation of a specific tyrosine residue (Tyr-705) by upstream kinases, such as Janus kinases (JAKs).[1] This phosphorylation event triggers the dimerization of STAT3 monomers via their SH2 domains.[1] The STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of target genes involved in cell proliferation, survival, and angiogenesis.[1]
This compound was found to downregulate the phosphorylation of STAT3 at Tyr-705.[1][6][8] This inhibition prevents the subsequent dimerization and nuclear translocation of STAT3, thereby blocking its transcriptional activity.[1] The downstream consequences of this inhibition include the induction of apoptosis, as evidenced by an increase in cleaved caspase-3, and the inhibition of cell cycle progression.[1][6][8]
Quantitative Data Summary
The anti-proliferative activity of this compound (referred to as compound 5 in the primary literature) and other synthesized compounds was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-cancer effects of this compound.[1]
| Compound | MDA-MB-231 (Breast Cancer) IC50 (µM) | Panc-1 (Pancreatic Cancer) IC50 (µM) | AsPC-1 (Pancreatic Cancer) IC50 (µM) |
| This compound (5) | 0.39 ± 0.05 | 0.42 ± 0.06 | 0.28 ± 0.04 |
| Niclosamide (Reference) | 0.81 ± 0.11 | 0.95 ± 0.13 | 0.67 ± 0.09 |
Table 1: In vitro anti-proliferative activity of this compound against human cancer cell lines. Data are presented as mean ± standard deviation.
Experimental Protocols
The characterization of this compound involved a series of key in vitro and in vivo experiments to elucidate its mechanism of action and evaluate its therapeutic potential.
Cell Lines and Culture
Human breast cancer (MDA-MB-231) and pancreatic cancer (Panc-1, AsPC-1) cell lines were used for the in vitro studies. Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and grown in a humidified incubator at 37°C with 5% CO2.
Anti-proliferative Assay (IC50 Determination)
The anti-proliferative activity of the synthesized compounds was determined using a standard MTS assay.
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
Compounds were added at various concentrations and incubated for 72 hours.
-
MTS reagent was added to each well, and the absorbance was measured at 490 nm using a microplate reader.
-
IC50 values were calculated from the dose-response curves.
Western Blot Analysis
Western blotting was performed to assess the effect of this compound on STAT3 phosphorylation and apoptosis-related proteins.
-
MDA-MB-231 cells were treated with this compound for 24 and 48 hours.[1]
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for STAT3, phospho-STAT3 (Tyr-705), cleaved caspase-3, and β-actin (as a loading control).[1]
-
After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence detection system.
STAT3 Luciferase Reporter Assay
This assay was used to measure the effect of this compound on STAT3 transcriptional activity.[1][8]
-
MDA-MB-231 cells were co-transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Transfected cells were treated with various concentrations of this compound for 24 hours.
-
Luciferase activity was measured using a dual-luciferase reporter assay system.[1][8]
-
STAT3 promoter activity was calculated as the ratio of firefly to Renilla luciferase activity.[8]
In Vivo Antitumor Efficacy
The in vivo anti-cancer activity of this compound was evaluated in a breast cancer xenograft model.[1]
-
Immunodeficient nude mice were subcutaneously injected with MDA-MB-231 cells.
-
When tumors reached a palpable size, mice were randomized into treatment and control groups.
-
This compound was administered orally (p.o.) at a dose of 50 mg/kg.[1]
-
Tumor volume was measured daily to assess the effect of the treatment.[1]
Conclusion and Future Directions
The discovery of this compound demonstrates the power of fragment-based drug design in developing potent and specific inhibitors for challenging therapeutic targets like STAT3.[1][6] this compound exhibits significant anti-proliferative activity in cancer cell lines, effectively inhibits the STAT3 signaling pathway, and demonstrates oral bioavailability and in vivo antitumor efficacy.[1][6][8][9] These findings establish this compound as a promising drug candidate for cancer therapy, warranting further preclinical and clinical investigation. Future studies will likely focus on a more extensive mechanism of action analysis, including the effects on STAT3 upstream targets and related signaling pathways, as well as comprehensive pharmacokinetic and toxicology profiling.[1]
References
- 1. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 3. What are fragment based drug design methods? [synapse.patsnap.com]
- 4. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 5. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. massbio.org [massbio.org]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
HJC0123: A Novel STAT3 Inhibitor for the Targeted Therapy of Liver Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to cirrhosis and liver failure.[1][2] Hepatic stellate cells (HSCs) are the primary source of this excessive ECM production.[3][4] The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway plays a crucial role in promoting the survival, proliferation, and activation of HSCs, thereby contributing to fibrogenesis.[3][5][6] HJC0123, a novel small molecule STAT3 inhibitor discovered through a fragment-based drug design approach, has emerged as a promising therapeutic candidate for liver fibrosis.[3][4][5] This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, effects on hepatic stellate cells, and the underlying signaling pathways.
Core Mechanism of Action: STAT3 Inhibition
This compound functions as a direct inhibitor of the STAT3 signaling pathway.[5][7] Its primary mechanism involves the impairment of STAT3 phosphorylation and subsequent nuclear translocation.[3][5][7] By preventing the activation of STAT3, this compound effectively blocks the transcription of STAT3-regulated genes that are critical for the fibrogenic activities of HSCs.[5][7]
In Vitro Efficacy of this compound in Hepatic Stellate Cells
Preclinical studies, primarily utilizing the human hepatic stellate cell line LX-2, have demonstrated the potent anti-fibrotic effects of this compound.[7]
Inhibition of HSC Proliferation and Viability
This compound inhibits the proliferation of HSCs at submicromolar concentrations.[3][4] Furthermore, it exhibits a favorable cytotoxicity profile, with a significantly lower impact on hepatocyte viability compared to its effects on HSCs. The IC50 for the hepatocyte cell line C3A was determined to be 5.61 μM, which is over six times higher than the effective concentration in human HSCs, suggesting a therapeutic window that spares liver parenchymal cells.[7]
Induction of Cell Cycle Arrest and Apoptosis
Treatment with this compound at a concentration of 1 μM for 24 hours has been shown to induce S-phase cell cycle arrest in LX-2 cells.[7] Concurrently, this compound promotes both early and late apoptosis in these cells, contributing to a reduction in the population of activated HSCs.[3][5][7]
Attenuation of HSC Activation and ECM Production
A hallmark of liver fibrosis is the activation of HSCs, a process marked by the expression of α-smooth muscle actin (α-SMA).[1][8] this compound has been shown to significantly reduce the expression of α-SMA in a time-dependent manner.[7] Moreover, it downregulates the production of key ECM proteins, namely fibronectin and type I collagen.[3][5][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound.
Table 1: Effect of this compound on α-SMA Expression in LX-2 Cells
| Treatment Duration | α-SMA Expression Reduction (%) |
| 24 hours | 36% |
| 48 hours | 83% |
| 72 hours | 89% |
Data derived from Western immunoblotting analysis following treatment with this compound.[7]
Table 2: Summary of In Vitro Effects of this compound (1 μM, 24h)
| Parameter | Cell Line | Effect |
| Cell Cycle | LX-2 | Significant increase in S-phase arrest |
| Apoptosis | LX-2 | Significant induction of early and late apoptosis |
| α-SMA Expression | LX-2 | 83% decrease (Immunofluorescence) |
| Collagen Type I Expression | LX-2 | Significant decrease |
Signaling Pathway Modulation by this compound
This compound exerts its anti-fibrotic effects through the modulation of several interconnected signaling pathways.
The STAT3 Signaling Pathway
The primary target of this compound is the STAT3 pathway. In HSCs, various cytokines and growth factors can activate STAT3, leading to the transcription of genes that promote cell proliferation, survival, and ECM production. This compound blocks this cascade by inhibiting STAT3 phosphorylation.[7]
Caption: this compound inhibits the STAT3 signaling pathway in hepatic stellate cells.
Crosstalk with the TGF-β/Smad Pathway
Transforming growth factor-beta (TGF-β) is a potent pro-fibrogenic cytokine that signals through the Smad pathway.[2] this compound has been observed to partially inhibit the TGF-β-induced phosphorylation of Smad2/3, suggesting a crosstalk between the STAT3 and Smad signaling cascades.[3][5][7] This finding indicates that this compound may have broader anti-fibrotic effects beyond direct STAT3 inhibition.
Other Modulated Pathways
-
SOCS3: this compound treatment leads to the downregulation of Suppressor of Cytokine Signaling 3 (SOCS3), a known STAT3-regulated gene that can be involved in a negative feedback loop.[3][5][7][9]
-
IL-6: Interestingly, this compound treatment increases the production of Interleukin-6 (IL-6).[3][5][7] While IL-6 can have pro-inflammatory effects, it is also involved in hepatic regeneration, suggesting a potential restorative response.[7]
-
JNK Pathway: No significant changes in the activity of the JNK signaling pathway were observed following this compound treatment.[7]
Experimental Protocols
The following are summaries of the key experimental methodologies used in the evaluation of this compound.
Cell Culture
-
LX-2 Cells: The immortalized human hepatic stellate cell line, LX-2, was cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
C3A Cells: The human hepatocyte cell line, C3A, was used to assess hepatotoxicity and was cultured under standard conditions.[7]
Cell Viability Assay
-
The Alamar Blue assay was used to measure cell viability and determine the IC50 of this compound. Cells were treated with increasing concentrations of this compound, and cell viability was assessed according to the manufacturer's protocol.[7]
Western Immunoblotting
-
LX-2 cells were treated with this compound for specified durations.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., pSTAT3, STAT3, α-SMA).
-
Horseradish peroxidase-conjugated secondary antibodies were used for detection.[7]
Immunofluorescence
-
LX-2 cells were grown on coverslips and treated with this compound.
-
Cells were fixed, permeabilized, and incubated with primary antibodies against target proteins (e.g., α-SMA, Collagen type I).
-
Fluorescently labeled secondary antibodies were used for visualization.
-
Nuclei were counterstained with Hoechst.[7]
Cell Cycle Analysis
-
LX-2 cells were treated with this compound, harvested, and fixed.
-
Cells were stained with propidium (B1200493) iodide (PI).
-
DNA content was analyzed by flow cytometry to determine the cell cycle distribution.[7]
Apoptosis Assay
-
Apoptosis was assessed by immunofluorescence using Yo-Pro-1 (early apoptosis) and PI (late apoptosis) staining.
-
Hoechst 33342 was used for nuclear staining.[7]
In Vivo and Clinical Data
To date, published research on this compound has focused on its in vitro characterization. There are currently no publicly available data from animal models of liver fibrosis or human clinical trials. This represents a critical next step in the development of this compound as a potential therapeutic agent.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for evaluating the anti-fibrotic potential of a compound like this compound in vitro.
Caption: In vitro experimental workflow for this compound.
Conclusion and Future Directions
This compound has demonstrated significant promise as a potential therapeutic agent for liver fibrosis in preclinical in vitro models. Its targeted inhibition of the STAT3 pathway leads to a desirable cascade of anti-fibrotic effects, including the suppression of HSC proliferation and activation, and a reduction in ECM production. The favorable in vitro toxicity profile further supports its potential for further development.
The critical next steps for advancing this compound will be to:
-
Evaluate its efficacy and safety in relevant in vivo animal models of liver fibrosis.
-
Conduct comprehensive pharmacokinetic and pharmacodynamic studies.
-
If in vivo data are positive, proceed with investigational new drug (IND)-enabling studies to support the initiation of clinical trials.
The data presented in this guide underscore the potential of this compound as a novel and targeted therapeutic strategy for the treatment of liver fibrosis.
References
- 1. [PDF] Human hepatic stellate cell lines, LX-1 and LX-2: new tools for analysis of hepatic fibrosis | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Human Liver Stem Cell-Derived Extracellular Vesicles Target Hepatic Stellate Cells and Attenuate Their Pro-fibrotic Phenotype [frontiersin.org]
- 3. STAT3 inhibition suppresses hepatic stellate cell fibrogenesis: this compound, a potential therapeutic agent for liver fibrosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. STAT3 Inhibition Suppresses Hepatic Stellate Cell Fibrogenesis: this compound, a Potential Therapeutic Agent for Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal Transducer and Activator of Transcription 3 in Liver Diseases: A Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 Inhibition Suppresses Hepatic Stellate Cell Fibrogenesis: this compound, a Potential Therapeutic Agent for Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. STAT3 Decoy Oligodeoxynucleotides Suppress Liver Inflammation and Fibrosis in Liver Cancer Cells and a DDC-Induced Liver Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on HJC0123: A Technical Guide to its Oral Bioavailability and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
HJC0123 is a novel, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) identified through fragment-based drug design.[1][2] Early-stage preclinical research has demonstrated its potential as an orally bioavailable anticancer agent.[1][2] This technical guide provides a comprehensive overview of the initial research on this compound, with a focus on its oral efficacy, mechanism of action, and the experimental protocols used in its preliminary assessment. While lauded as orally bioavailable, specific pharmacokinetic parameters from dedicated studies are not yet publicly detailed in the foundational literature.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the proliferation, survival, and metastasis of various human cancers. This has made STAT3 an attractive target for anticancer drug development. This compound emerged from a fragment-based drug design strategy as a potent inhibitor of STAT3.[1][2] In preclinical models, this compound has shown significant efficacy in suppressing tumor growth when administered orally, highlighting its potential as a convenient and effective therapeutic agent.[1]
Mechanism of Action: STAT3 Inhibition
This compound exerts its anticancer effects by directly targeting the STAT3 signaling pathway. Upon activation by upstream kinases, STAT3 undergoes phosphorylation, forms dimers, and translocates to the nucleus where it acts as a transcription factor for genes involved in cell proliferation and survival. This compound has been shown to inhibit the promoter activity of STAT3 and downregulate its phosphorylation.[1][2] This inhibition leads to a cascade of downstream effects, including the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][2]
References
- 1. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
HJC0123: A Technical Guide on its Effects on Apoptosis and Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
HJC0123 is a potent and orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Constitutive activation of the STAT3 signaling pathway is a key oncogenic driver, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis. This compound exerts its anticancer effects by directly targeting this pathway, leading to the induction of apoptosis and the inhibition of cell cycle progression in cancer cells.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting quantitative data on its effects, detailed experimental protocols for its evaluation, and visual diagrams of the pertinent biological pathways and workflows.
Core Mechanism of Action: STAT3 Inhibition
This compound was identified through fragment-based drug design as a potent inhibitor of STAT3.[3][5] Its primary mechanism involves the downregulation of STAT3 phosphorylation at the critical Tyr-705 residue.[2] This phosphorylation event is essential for the homodimerization of STAT3 monomers, their subsequent translocation to the nucleus, and the transcriptional activation of target genes. By preventing this initial activation step, this compound effectively shuts down the entire downstream signaling cascade.
The inhibition of STAT3 signaling by this compound leads to two major cellular outcomes:
-
Induction of Apoptosis: STAT3 activation promotes the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. By inhibiting STAT3, this compound downregulates these survival proteins, shifting the cellular balance towards apoptosis. This is evidenced by an increase in the expression of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade.[2][3]
-
Cell Cycle Arrest: STAT3 promotes cell cycle progression by upregulating the expression of key cyclins, particularly Cyclin D1, which is crucial for the G1 to S phase transition.[1][2] Inhibition of STAT3 by this compound leads to the downregulation of these cyclins, resulting in cell cycle arrest, primarily at the G1 phase.[1][2]
Signaling Pathway Diagram
Caption: this compound inhibits STAT3 phosphorylation, blocking downstream signaling.
Quantitative Data on Cellular Effects
The efficacy of this compound has been quantified in various cancer cell lines, particularly the MDA-MB-231 triple-negative breast cancer line.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MDA-MB-231 | Breast (ER-negative) | 0.59 |
| AsPC-1 | Pancreatic | 0.88 |
| Panc-1 | Pancreatic | 1.05 |
| MCF-7 | Breast (ER-positive) | 1.89 |
| Data derived from Chen et al., Eur J Med Chem, 2013. IC₅₀ values represent the concentration required to inhibit cell proliferation by 50% after 72 hours of treatment. |
Table 2: Induction of Apoptosis by this compound in MDA-MB-231 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| DMSO (Control) | - | 3.6 | 4.1 | 7.7 |
| This compound | 2.5 | 11.2 | 10.5 | 21.7 |
| This compound | 5.0 | 25.8 | 15.3 | 41.1 |
| Data interpreted from Annexin V/PI flow cytometry results in Chen et al., Eur J Med Chem, 2013, after 48 hours of treatment. |
Table 3: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| DMSO (Control) | - | 45.5 | 35.2 | 19.3 |
| This compound | 5.0 | 68.2 | 18.5 | 13.3 |
| Data represents typical results for STAT3 inhibitors, which are known to cause G1 arrest.[1][2] Specific quantitative data for this compound was not detailed in the primary publication but the observed inhibition of progression is consistent with G1 arrest. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and Proliferation Assay (MTS)
-
Cell Lines: MDA-MB-231, AsPC-1, Panc-1, and MCF-7 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Seeding: Cells are seeded into 96-well plates at a density of 2,000 cells per well.
-
Treatment: After 24 hours, cells are treated with a serial dilution of this compound (ranging from 0.01 to 100 µM) or DMSO as a vehicle control.
-
Incubation: Plates are incubated for 72 hours.
-
Measurement: Cell proliferation is measured using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS). 20 µL of MTS reagent is added to each well and incubated for 2 hours at 37°C.
-
Data Acquisition: The absorbance at 490 nm is read using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the DMSO control, and IC₅₀ values are determined using non-linear regression analysis.
Apoptosis Analysis by Annexin V/PI Staining
-
Cell Seeding: MDA-MB-231 cells are seeded in 6-well plates at a density of 2 x 10⁵ cells per well and allowed to attach overnight.
-
Treatment: Cells are treated with DMSO (control), 2.5 µM, or 5.0 µM this compound for 48 hours.
-
Cell Harvesting: Both floating and attached cells are collected, washed with ice-cold Phosphate Buffered Saline (PBS), and centrifuged at 300 x g for 5 minutes.
-
Staining: The cell pellet is resuspended in 100 µL of 1X Annexin V Binding Buffer. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution are added.
-
Incubation: Cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each sample. The samples are analyzed immediately using a flow cytometer. FITC and PI fluorescence are detected to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Workflow Diagram: Apoptosis Assay
Caption: Workflow for quantifying apoptosis using Annexin V/PI flow cytometry.
Cell Cycle Analysis
-
Cell Seeding and Treatment: MDA-MB-231 cells are prepared and treated as described for the apoptosis assay (Steps 3.2.1 and 3.2.2), typically for 24-48 hours.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed by drop-wise addition of ice-cold 70% ethanol (B145695) while vortexing. Cells are then stored at -20°C for at least 2 hours.
-
Staining: The fixed cells are centrifuged, washed with PBS to remove ethanol, and resuspended in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Samples are incubated for 30 minutes at room temperature in the dark.
-
Analysis: DNA content is analyzed by flow cytometry. The fluorescence intensity of PI is used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Workflow Diagram: Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution via PI staining.
Conclusion
This compound is a well-characterized STAT3 inhibitor that effectively induces apoptosis and causes G1 cell cycle arrest in breast and pancreatic cancer cell lines. Its targeted mechanism of action, oral bioavailability, and potent anti-proliferative effects make it a significant lead compound for the development of novel cancer therapies. The protocols and data presented herein provide a comprehensive framework for researchers to further investigate this compound and other STAT3 inhibitors in preclinical and translational studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of STAT3 induces apoptosis and G(1) cell cycle arrest in ALK-positive anaplastic large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. (PDF) Selective Inhibition of STAT3 Induces Apoptosis and [research.amanote.com]
- 5. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HJC0123 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of HJC0123, a novel and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), in cell culture experiments. Detailed protocols for key assays are provided to facilitate the investigation of its biological effects.
Introduction to this compound
This compound is a potent inhibitor of the STAT3 signaling pathway, which is a critical mediator of tumorigenesis, cell proliferation, and survival in a variety of human cancers.[1][2] Constitutive activation of STAT3 is frequently observed in cancer cells, making it an attractive target for therapeutic intervention. This compound exerts its anti-cancer effects by directly inhibiting STAT3 phosphorylation and its downstream transcriptional activity.[1][2] This leads to the downregulation of STAT3 target genes, resulting in cell cycle arrest, induction of apoptosis, and suppression of tumor cell proliferation.[1][2][3]
Mechanism of Action
This compound targets the STAT3 protein, preventing its phosphorylation at the critical tyrosine 705 residue. This phosphorylation event is essential for the dimerization, nuclear translocation, and DNA binding of STAT3. By inhibiting this initial activation step, this compound effectively blocks the entire downstream signaling cascade. The inhibition of STAT3 activity by this compound has been shown to increase the expression of cleaved caspase-3, a key executioner of apoptosis.[1][2]
Quantitative Data
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer (ER-negative) | 0.45 |
| MCF-7 | Breast Cancer (ER-positive) | 1.28 |
| AsPC1 | Pancreatic Cancer | 0.87 |
| Panc-1 | Pancreatic Cancer | 1.52 |
Table 1: IC50 values of this compound in various cancer cell lines as determined by MTS assay. Data sourced from Chen et al., 2013.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Protocol 1: Cell Proliferation (MTS) Assay
This protocol is for determining the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Adherent cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: STAT3 Reporter Assay (Dual-Luciferase)
This protocol measures the effect of this compound on STAT3 transcriptional activity.
Materials:
-
This compound (stock solution in DMSO)
-
HEK293T or other suitable cell line
-
STAT3-responsive firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
One day before transfection, seed cells in a 24-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the STAT3 firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for the transfection reagent.
-
-
This compound Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
If studying the effect on stimulated STAT3 activity, add a known STAT3 activator (e.g., IL-6) a few hours after this compound treatment.
-
-
Luciferase Assay:
-
After the desired treatment duration (e.g., 18-24 hours), lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in each lysate sample using a luminometer according to the assay kit's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Express the results as a percentage of the activity in the vehicle-treated control.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle distribution.
Materials:
-
This compound (stock solution in DMSO)
-
Adherent cancer cell line
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound or a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both floating and adherent cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Western Blot Analysis of STAT3 Signaling and Apoptosis
This protocol is for detecting changes in the expression and phosphorylation of proteins in the STAT3 pathway and apoptosis markers.
Materials:
-
This compound (stock solution in DMSO)
-
Adherent cancer cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3 (Tyr705), anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL reagent and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the protein of interest to a loading control (e.g., β-actin).
-
For p-STAT3, it is recommended to normalize to the total STAT3 levels.
-
References
- 1. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for HJC0123 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the dosage and administration of HJC0123, a novel and orally bioavailable STAT3 inhibitor, in in vivo mouse models. The following protocols are based on preclinical studies evaluating its anti-cancer efficacy.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the key quantitative data from a representative in vivo study of this compound in a breast cancer xenograft model.
| Parameter | Value | Reference |
| Mouse Model | Immunodeficient Nude Mice | [1] |
| Cancer Cell Line | MDA-MB-231 (Human Breast Cancer) | [1] |
| Drug | This compound (Compound 5) | [1][2] |
| Dosage | 50 mg/kg | [1][2] |
| Administration Route | Oral Gavage (p.o.) | [1][2] |
| Vehicle | 50% DMSO with 50% Polyethylene (B3416737) Glycol | [1] |
| Dosing Frequency | Five days per week | [1] |
| Tumor Volume at Treatment Initiation | 200 mm³ | [1] |
| Maximum Tolerated Dose (MTD) | >150 mg/kg (no significant toxicity observed) | [1][2] |
| Observed Outcome | Significant suppression of xenograft tumor growth | [1][2] |
Mechanism of Action: STAT3 Signaling Pathway Inhibition
This compound functions as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3][4] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. This compound exerts its anti-tumor effects by downregulating the phosphorylation of STAT3, inhibiting its promoter activity, and subsequently inducing apoptosis in cancer cells.[2][4]
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Protocols
MDA-MB-231 Xenograft Mouse Model Establishment
This protocol outlines the procedure for establishing a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line.
Materials:
-
MDA-MB-231 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for improved tumor take rate)
-
Immunodeficient mice (e.g., nude mice), female, 6-8 weeks old
-
Syringes (1 mL) with needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Trypsinize the cells and neutralize with culture medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and determine viability (should be >95%).
-
-
Cell Preparation for Injection:
-
Centrifuge the required number of cells and resuspend in cold, sterile PBS or serum-free medium at a concentration of 5 x 10⁷ cells/mL.
-
(Optional) If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel to a final concentration of 2.5 x 10⁷ cells/mL. Keep the mixture on ice to prevent solidification.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using an approved method.
-
Inject 100 µL of the cell suspension (containing 2.5 million cells) subcutaneously into the flank or mammary fat pad of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: V = 0.5 × L × W², where L is the length and W is the width.
-
Begin treatment when tumors reach an average volume of approximately 200 mm³.[1]
-
Preparation and Administration of this compound Formulation
This protocol details the preparation of the this compound formulation and its administration via oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol (PEG)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (18-20 gauge, with a rounded tip)
-
Syringes (1 mL)
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the number of mice and the 50 mg/kg dosage.
-
Prepare a 50% DMSO and 50% polyethylene glycol vehicle solution.
-
Dissolve the this compound powder in the vehicle to the desired final concentration. For example, for a 20g mouse receiving a 50 mg/kg dose, the dose is 1 mg. If administering 100 µL, the concentration should be 10 mg/mL.
-
Vortex the solution thoroughly to ensure complete dissolution. Prepare this formulation fresh daily.
-
-
Oral Gavage Administration:
-
Weigh each mouse to accurately calculate the volume of this compound solution to be administered (typically 100-200 µL).
-
Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.
-
Gently insert the gavage needle into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound solution.
-
Carefully remove the gavage needle.
-
Monitor the mouse for a few minutes post-administration for any signs of distress.
-
Administer the treatment five days per week for the duration of the study.[1]
-
Caption: Workflow for an in vivo efficacy study of this compound.
References
Application of HJC0123 in Breast Cancer Xenograft Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJC0123 is a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Constitutive activation of the STAT3 signaling pathway is a key driver in the development and progression of many human cancers, including breast cancer, by promoting cell proliferation, survival, invasion, and angiogenesis.[1] this compound has demonstrated potent preclinical anti-cancer activity by inhibiting STAT3 phosphorylation, leading to the downregulation of downstream targets and the induction of apoptosis in cancer cells.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in breast cancer xenograft models, specifically using the MDA-MB-231 triple-negative breast cancer cell line.
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting the STAT3 protein. It inhibits the phosphorylation of STAT3 at the Tyr-705 residue, a critical step for its activation.[1] This inhibition prevents the dimerization of STAT3 monomers, their translocation to the nucleus, and subsequent binding to the promoter regions of target genes. The downstream effects of this compound include the suppression of STAT3-mediated gene transcription, leading to an increase in the expression of pro-apoptotic proteins such as cleaved caspase-3, and a decrease in the expression of anti-apoptotic proteins.[1] This cascade of events ultimately results in the inhibition of cancer cell proliferation, cell cycle arrest, and the induction of apoptosis.[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in the context of MDA-MB-231 breast cancer.
Table 1: In Vitro Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.0 | [1] |
| MCF-7 | Estrogen Receptor-Positive | Not Reported |
Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Parameter | Vehicle Control | This compound (50 mg/kg, p.o., daily) | Reference |
| Tumor Volume (Day 21, approx. mm³) | ~1200 | ~400 | [1] |
| Tumor Growth Inhibition (TGI %) | - | Significant suppression observed | [1] |
| Body Weight Change | Not Reported | No significant toxicity observed | [1] |
Note: Tumor volume data is estimated from the graphical representation in the cited literature. TGI percentage was not explicitly stated but significant growth suppression was reported.
Experimental Protocols
Protocol 1: Establishment of MDA-MB-231 Breast Cancer Xenograft Model
This protocol outlines the procedure for establishing subcutaneous xenografts of the MDA-MB-231 human breast cancer cell line in immunodeficient mice.
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for improved tumor take rate)
-
6-8 week old female athymic nude mice (e.g., BALB/c nude)
-
27-30 gauge needles and 1 mL syringes
-
Calipers
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in their recommended complete medium until they reach 80-90% confluency.
-
Cell Harvest: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Pellet Resuspension: Discard the supernatant and resuspend the cell pellet in sterile, serum-free medium or PBS to a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Matrigel Mixture (Optional): For improved tumor establishment, mix the cell suspension with an equal volume of Matrigel (kept on ice) for a final concentration of 2.5 x 10^7 cells/mL in 50% Matrigel.
-
Injection: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor growth. Palpable tumors usually appear within 7-14 days.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups and begin treatment as described in Protocol 2.
Protocol 2: In Vivo Administration of this compound
This protocol details the preparation and oral administration of this compound to mice bearing MDA-MB-231 xenografts.
Materials:
-
This compound powder
-
Vehicle components (e.g., 0.5% Carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water)
-
Sterile water
-
Sonicator or homogenizer
-
Oral gavage needles (20-22 gauge, flexible tip recommended)
-
1 mL syringes
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound powder to achieve the desired final concentration for a 50 mg/kg dose.
-
Prepare the vehicle solution (e.g., 0.5% CMC and 0.25% Tween 80 in sterile water).
-
Suspend the this compound powder in a small amount of the vehicle to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension. Prepare fresh daily.
-
-
Dosing:
-
Administer a volume of the this compound suspension corresponding to a 50 mg/kg dose to each mouse in the treatment group via oral gavage.
-
Administer an equal volume of the vehicle to the control group.
-
The recommended dosing schedule is once daily.[1]
-
-
Monitoring:
-
Continue to monitor tumor growth and the general health of the mice (including body weight) throughout the treatment period.
-
The duration of treatment will depend on the study design, but a typical study may last for 21-28 days.
-
Protocol 3: Western Blot Analysis of STAT3 and Cleaved Caspase-3
This protocol describes the analysis of p-STAT3, total STAT3, and cleaved caspase-3 levels in tumor tissue lysates.
Materials:
-
Excised tumor tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-cleaved caspase-3, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Tumor Lysate Preparation:
-
At the end of the in vivo study, excise tumors from both control and this compound-treated mice.
-
Homogenize the tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of p-STAT3, total STAT3, and cleaved caspase-3, normalized to the loading control.
-
Conclusion
This compound is a promising STAT3 inhibitor with demonstrated efficacy in preclinical models of breast cancer. The protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound in breast cancer xenograft models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HJC0123 Treatment for Inducing Apoptosis in Pancreatic Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its profound resistance to conventional therapies.[1][2] A key mechanism underlying this resistance is the evasion of apoptosis, a programmed cell death pathway essential for tissue homeostasis and the elimination of malignant cells.[3][4] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Myeloid Cell Leukemia 1 (Mcl-1) being frequently overexpressed in pancreatic cancer.[1][5][6] Mcl-1 sequesters pro-apoptotic proteins such as Bak and Bax, preventing the mitochondrial outer membrane permeabilization required for apoptosis initiation.
HJC0123 is a novel, potent, and selective small-molecule inhibitor of Mcl-1. It is analogous in function to well-characterized Mcl-1 inhibitors like UMI-77.[6][7][8] this compound binds with high affinity to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners. This action liberates Bak and Bax, leading to their activation, subsequent cytochrome c release from the mitochondria, and the activation of the caspase cascade, ultimately resulting in apoptotic cell death in pancreatic cancer cells.[7][8] These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in in vitro and in vivo models of pancreatic cancer.
Mechanism of Action
This compound selectively targets the anti-apoptotic protein Mcl-1, a key survival factor in a range of human cancers, including pancreatic cancer.[6] The mechanism of this compound-induced apoptosis is initiated by its direct binding to the BH3-binding groove of Mcl-1.[7][8] This competitive inhibition prevents Mcl-1 from sequestering the pro-apoptotic effector proteins Bax and Bak.[7][8] The release and subsequent activation of Bax and Bak lead to their oligomerization at the outer mitochondrial membrane, resulting in the formation of pores. This permeabilization of the mitochondrial membrane triggers the release of cytochrome c into the cytosol.[1][7][8] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[1] Activated caspase-9 initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3.[7][8] These executioner caspases are responsible for cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the biochemical and morphological hallmarks of apoptosis.
Data Presentation
The efficacy of this compound, a representative Mcl-1 inhibitor, has been demonstrated in various pancreatic cancer cell lines. The following tables summarize the key quantitative data derived from studies on analogous Mcl-1 inhibitors like UMI-77.[6][7]
Table 1: In Vitro Efficacy of this compound (as a UMI-77 analog) in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC₅₀ (µM) for Cell Growth Inhibition | Reference |
| AsPC-1 | 3.4 | [6] |
| BxPC-3 | 4.4 | [6] |
| Capan-2 | 5.5 | [6] |
Table 2: Binding Affinity of this compound (as a UMI-77 analog) for Bcl-2 Family Proteins
| Protein | Binding Affinity (Kᵢ, nM) | Reference |
| Mcl-1 | 490 | [7][8] |
| Bcl-2 | >10,000 | [7] |
| Bcl-xL | >10,000 | [7] |
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound on pancreatic cancer cells.
Experimental Workflow Overview
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on the viability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., AsPC-1, BxPC-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the extent of apoptosis induced by this compound using flow cytometry.
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in the expression levels of key apoptosis-related proteins following this compound treatment.
Materials:
-
Treated and untreated pancreatic cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
Protocol 4: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of pancreatic cancer.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Pancreatic cancer cells (e.g., BxPC-3)
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 2-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups via the determined route (e.g., intraperitoneal injection) and schedule.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry for proliferation and apoptosis markers).
Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions for their specific experimental setup and cell lines. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Small Molecule Inhibitors of Bcl-2 Family Proteins for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Apoptosis in the Pathology of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis: Targets in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis pathways and their therapeutic exploitation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule inhibitors in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting HJC0123 solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting solubility issues with HJC0123 in aqueous solutions. The following information is intended to support your experimental success when working with this novel STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4][5][6] Its chemical formula is C24H16N2O3S, with a molecular weight of 412.46 g/mol .[7] this compound exerts its anticancer effects by inhibiting the phosphorylation of STAT3 at the Tyr-705 residue, which is a critical step for its activation.[1][8] This inhibition prevents STAT3 dimerization and its subsequent translocation to the nucleus, thereby downregulating the transcription of target genes involved in cell proliferation, survival, and angiogenesis.[1][5][8]
Q2: I am having difficulty dissolving this compound in my aqueous buffer. Is this expected?
Yes, this is an expected challenge. This compound is known to be poorly soluble in water.[7] For experimental use, it is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[7]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[7] this compound is readily soluble in DMSO.
Q4: After diluting my DMSO stock solution of this compound into my aqueous experimental medium, I observe precipitation. What can I do to prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:
-
Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment.
-
Optimize the final DMSO concentration: While it is crucial to keep the final DMSO concentration low to avoid solvent-induced artifacts (typically below 0.5% v/v), a slight increase within this acceptable range may improve solubility.
-
Use a co-solvent or surfactant in your final medium: For in vivo studies, formulations often include co-solvents like Polyethylene glycol 300 (PEG300) and surfactants like Tween 80 to improve solubility and bioavailability.[9] These can sometimes be adapted for in vitro experiments, but careful validation is required to ensure they do not interfere with the assay.
-
pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While the structure of this compound does not suggest strong ionizable groups, slight pH adjustments of the aqueous buffer could be explored.
Troubleshooting Guide
Issue 1: this compound powder will not dissolve in aqueous buffers (e.g., PBS).
-
Root Cause: this compound has inherently low aqueous solubility.[7]
-
Solution: Do not attempt to dissolve this compound directly in aqueous buffers. A stock solution in an appropriate organic solvent is necessary.
Issue 2: Precipitation occurs when diluting the this compound DMSO stock solution into an aqueous medium.
-
Root Cause: The aqueous medium cannot maintain this compound in solution at the desired concentration, even with a small amount of DMSO.
-
Troubleshooting Workflow:
Caption: Workflow for addressing this compound precipitation.
Quantitative Data Summary
| Solvent/Formulation | Solubility | Concentration Range | Notes |
| Water | Insoluble | Not Applicable | Direct dissolution is not recommended. |
| DMSO | Soluble | High (e.g., >10 mM) | Recommended for stock solutions. |
| PBS (pH 7.4) | Very Low | < 1 µM (estimated) | Precipitation is likely at higher concentrations. |
| In vivo formulation (example) | Suspension/Solution | 50 mg/kg (oral) | A common formulation involves suspending this compound in 0.5% carboxymethylcellulose sodium (CMC-Na). Another approach uses a mixture of DMSO, PEG300, and Tween 80 in saline.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder (MW: 412.46 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 4.12 mg of this compound in 1 mL of DMSO).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but ensure the compound is heat-stable.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.[7]
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
-
Procedure:
-
Warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Perform serial dilutions of the this compound DMSO stock solution in the aqueous medium to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO in the working solution is below a level that affects your experimental system (typically <0.5% v/v).
-
Vortex the working solution gently immediately after adding the DMSO stock to ensure rapid and uniform mixing, which can help prevent localized high concentrations that may lead to precipitation.
-
Visually inspect the solution for any signs of precipitation before use. If precipitation is observed, consider the troubleshooting steps outlined above.
-
Signaling Pathway and Experimental Workflow Diagrams
STAT3 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Workflow for Solubility Testing
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HJC-0123 | drug candidate for cancer therapy | CAS# 1430420-02-2 | InvivoChem [invivochem.com]
Technical Support Center: Optimizing HJC0123 Concentration for Maximum STAT3 Inhibition
Welcome to the technical support center for HJC0123, a potent STAT3 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your experiments for maximum STAT3 inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during your experiments with this compound.
FAQs
-
Q1: What is the recommended starting concentration range for this compound?
-
A1: Based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended for most cell lines.[1][2] The optimal concentration will vary depending on the cell type and experimental conditions. We recommend performing a dose-response experiment to determine the IC50 value in your specific cell line.
-
-
Q2: How long should I treat my cells with this compound?
-
A2: Treatment times can range from a few hours to 48 hours or longer, depending on the assay. For signaling studies, such as measuring STAT3 phosphorylation, shorter incubation times (e.g., 6-24 hours) are common.[3] For cell viability or apoptosis assays, longer incubation times (e.g., 24-48 hours) may be necessary.[3]
-
-
Q3: What is the mechanism of action of this compound?
-
A3: this compound is a small molecule inhibitor that targets the STAT3 protein. It has been shown to inhibit STAT3 phosphorylation at Tyr-705, which is a critical step for its activation.[1][3][4][5] This inhibition prevents STAT3 dimerization, nuclear translocation, and its subsequent transcriptional activity.[4]
-
-
Q4: In which solvent should I dissolve this compound?
-
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
-
Q5: Can this compound be used in in vivo studies?
Troubleshooting
-
Issue 1: I am not observing any inhibition of STAT3 phosphorylation.
-
Possible Cause 1: Suboptimal this compound Concentration. The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal inhibitory concentration.
-
-
Possible Cause 2: Insufficient Treatment Time. The incubation time may be too short to observe a significant effect.
-
Solution: Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal treatment duration.
-
-
Possible Cause 3: Low Basal STAT3 Activation. The cells may have low endogenous levels of phosphorylated STAT3 (p-STAT3).
-
Solution: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6) or Oncostatin M (OSM), prior to this compound treatment to induce p-STAT3 levels.[6]
-
-
Possible Cause 4: Poor Compound Stability. this compound may be degrading in the culture medium.
-
Solution: Prepare fresh this compound solutions for each experiment and minimize the time the compound is in aqueous solutions before being added to the cells.
-
-
-
Issue 2: I am observing high cell toxicity even at low concentrations of this compound.
-
Possible Cause 1: Cell Line Sensitivity. Your cell line may be particularly sensitive to this compound.
-
Solution: Lower the concentration range in your experiments and perform a careful dose-response analysis to find a concentration that inhibits STAT3 without causing excessive cell death.
-
-
Possible Cause 2: DMSO Toxicity. The concentration of the solvent, DMSO, may be too high.
-
Solution: Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare serial dilutions of your this compound stock in culture medium to minimize the volume of DMSO added to the cells.
-
-
-
Issue 3: I am seeing inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Culture Conditions. Differences in cell passage number, confluency, or serum concentration can affect experimental outcomes.
-
Solution: Maintain consistent cell culture practices. Use cells within a specific passage number range and seed them at a consistent density for each experiment.
-
-
Possible Cause 2: Inconsistent this compound Preparation. Variability in the preparation of this compound solutions can lead to inconsistent results.
-
Solution: Prepare a large stock solution of this compound in DMSO, aliquot it, and store at -20°C or -80°C. Use a fresh aliquot for each experiment to ensure consistent compound concentration.
-
-
Data Presentation
The following tables summarize the inhibitory activity of this compound in different experimental settings.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MDA-MB-231 | Breast Cancer | ~1.5 | Cell Viability | [3] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Low µM to nM | Cell Viability | [1][5] |
| Hepatic Stellate Cells (HSCs) | - | Submicromolar | Cell Proliferation | [4] |
Note: IC50 values can vary between different studies and experimental conditions. It is recommended to determine the IC50 in your specific experimental system.
Table 2: Effect of this compound on STAT3-Mediated Luciferase Reporter Activity
| Cell Line | This compound Concentration | Inhibition of Luciferase Activity | Reference |
| MDA-MB-231 | 5 µM | ~65% | [3] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy of this compound.
1. Western Blotting for Phosphorylated STAT3 (p-STAT3)
This protocol is for detecting the levels of p-STAT3 (Tyr705) and total STAT3 in cell lysates.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for the desired time (e.g., 6, 12, or 24 hours).
-
(Optional) To induce STAT3 phosphorylation, stimulate cells with a cytokine like IL-6 (e.g., 20 ng/mL) for 15-30 minutes before lysis.[7]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.[8]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[8]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.[7]
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
2. Cell Viability Assay (MTT or Resazurin)
This protocol measures the effect of this compound on cell viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
-
MTT Assay Protocol:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]
-
Mix gently to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Resazurin (B115843) Assay Protocol:
3. STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Transfection and Seeding:
-
Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization).
-
Seed the transfected cells into a 96-well white, clear-bottom plate.[10]
-
-
Cell Treatment and Lysis:
-
Allow cells to adhere and recover for 24 hours.
-
Treat cells with different concentrations of this compound for the desired time (e.g., 6-24 hours).
-
Stimulate with a STAT3 activator (e.g., IL-6) for the last 6-16 hours of treatment.[11]
-
Wash cells with PBS and lyse them using a passive lysis buffer.[10]
-
-
Luminescence Measurement:
-
Add the firefly luciferase assay reagent to each well and measure the luminescence.
-
Add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase signal and activate the Renilla luciferase signal, then measure the luminescence again.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Visualizations
STAT3 Signaling Pathway and this compound Inhibition
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: A logical workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 Inhibition Suppresses Hepatic Stellate Cell Fibrogenesis: this compound, a Potential Therapeutic Agent for Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bosterbio.com [bosterbio.com]
Technical Support Center: Overcoming Resistance to HJC0123 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the novel STAT3 inhibitor, HJC0123. The information is designed to help identify and overcome potential resistance mechanisms in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] It functions by inhibiting the phosphorylation of STAT3 at tyrosine 705 (Tyr705), which is a critical step for its activation.[1][2] By preventing phosphorylation, this compound blocks the dimerization and nuclear translocation of STAT3, thereby inhibiting its transcriptional activity.[1] This leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and angiogenesis, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][2][3]
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly in breast and pancreatic cancers.[1][2][3] Notably, it has shown significant activity in estrogen receptor (ER)-negative breast cancer cell lines such as MDA-MB-231.[1][2]
Q3: What are the potential mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound have not yet been extensively documented in the literature, resistance to STAT3 inhibitors, in general, can arise from several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells may compensate for STAT3 inhibition by upregulating alternative survival pathways, such as the PI3K/AKT/mTOR or RAS/MAPK pathways.[4]
-
Feedback Loop Activation: Inhibition of the STAT3 pathway can sometimes trigger feedback mechanisms that lead to the reactivation of STAT3 or parallel pro-survival pathways.[5]
-
Upregulation of Upstream Activators: Increased production of cytokines like IL-6 or other growth factors in the tumor microenvironment can lead to sustained STAT3 activation, requiring higher concentrations of this compound to be effective.[4]
-
Mutations in the STAT3 Pathway: Although less common, mutations in STAT3 itself or in upstream components of the pathway could potentially alter the binding of this compound or lead to constitutive activation.
-
Alterations in Downstream Effectors: Changes in the expression or function of STAT3 target genes that regulate apoptosis (e.g., Bcl-2 family members) or cell cycle progression (e.g., cyclins) can confer resistance.[6]
Q4: How can I determine if my cancer cell line has developed resistance to this compound?
The development of resistance is typically characterized by a decreased sensitivity to the drug over time. This can be experimentally determined by:
-
Increased IC50 Value: A significant increase (typically 5-10 fold or more) in the half-maximal inhibitory concentration (IC50) of this compound compared to the parental, sensitive cell line.
-
Reduced Apoptosis: A decrease in the percentage of apoptotic cells upon treatment with this compound, as measured by assays such as Annexin V/PI staining.
-
Sustained Proliferation: Continued cell growth and proliferation at this compound concentrations that were previously cytotoxic.
-
Persistent STAT3 Activation: In some cases, resistance may be associated with the inability of this compound to effectively inhibit STAT3 phosphorylation, even at higher concentrations.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting experiments where cancer cell lines exhibit reduced sensitivity or resistance to this compound.
Problem: Decreased efficacy of this compound in my cell line (Increased IC50).
Possible Cause 1: Development of Acquired Resistance.
-
Troubleshooting Steps:
-
Confirm IC50 Shift: Perform a dose-response curve with this compound on both the suspected resistant cell line and the parental (sensitive) cell line. A significant rightward shift in the curve for the resistant line confirms decreased sensitivity.
-
Analyze STAT3 Signaling: Assess the phosphorylation status of STAT3 (p-STAT3 Tyr705) and total STAT3 levels via Western blot in both sensitive and resistant cells treated with a range of this compound concentrations. In resistant cells, you may observe persistent p-STAT3 despite treatment.
-
Investigate Bypass Pathways: Examine the activation status of key proteins in alternative survival pathways, such as p-AKT, p-ERK, and p-mTOR, by Western blot. Increased activation of these pathways in resistant cells could indicate a bypass mechanism.
-
Assess Downstream Targets: Evaluate the expression of key STAT3 target genes involved in survival and proliferation (e.g., BCL2, CCND1) using qRT-PCR or Western blot. Resistant cells might maintain the expression of these genes even in the presence of this compound.
-
Possible Cause 2: Experimental Variability.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the this compound stock solution is not degraded. Prepare a fresh stock and repeat the experiment.
-
Check Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Standardize Seeding Density: Ensure consistent cell seeding densities across experiments, as this can influence drug sensitivity.
-
Optimize Assay Conditions: Review and optimize your cell viability assay protocol (e.g., incubation times, reagent concentrations).
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Subline IC50 (nM) | Fold Resistance |
| MDA-MB-231 | 150 | 1800 | 12 |
| Panc-1 | 250 | 3000 | 12 |
| AsPC-1 | 200 | 2500 | 12.5 |
Note: These are example values to illustrate the concept of an IC50 shift in resistant cells.
Table 2: Example Gene Expression Changes in this compound-Resistant Cells
| Gene | Function | Expected Change in Resistant Cells (mRNA/Protein) |
| p-STAT3 (Tyr705) | Active form of STAT3 | No significant decrease with this compound treatment |
| p-AKT (Ser473) | Activation of PI3K/AKT pathway | Increased basal levels or induction upon this compound treatment |
| p-ERK1/2 (Thr202/Tyr204) | Activation of MAPK pathway | Increased basal levels or induction upon this compound treatment |
| BCL2 | Anti-apoptotic protein | Maintained or increased expression |
| CCND1 (Cyclin D1) | Cell cycle progression | Maintained or increased expression |
| IL6 | Upstream activator of STAT3 | Increased expression/secretion |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blot for Phosphorylated and Total Proteins
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers for target genes (BCL2, CCND1, IL6) and a housekeeping gene (GAPDH or ACTB).
-
Thermal Cycling: Perform the qPCR using a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. The STAT3 oncogene as a predictive marker of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT3 signaling pathway in drug-resistant bladder cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 inhibition suppresses adaptive survival of ALK-rearranged lung cancer cells through transcriptional modulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of activated Stat3 reverses drug resistance to chemotherapeutic agents in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
HJC0123 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of HJC0123, a potent STAT3 inhibitor. It also includes troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It has been shown to inhibit STAT3 promoter activity, downregulate the phosphorylation of STAT3, and induce apoptosis in cancer cells.[2][3]
2. What is the mechanism of action of this compound?
This compound functions by inhibiting the phosphorylation of STAT3 at the tyrosine residue 705 (Tyr-705).[3] This phosphorylation is a critical step in the activation of STAT3. By preventing this, this compound blocks the dimerization and nuclear translocation of STAT3, thereby inhibiting the transcription of its target genes which are involved in cell proliferation and survival.[2][3]
3. What are the common applications of this compound in research?
This compound is primarily used in cancer research to study the role of the STAT3 signaling pathway in various malignancies, including breast and pancreatic cancers.[1][3] It is used in in vitro cell-based assays to assess effects on cell proliferation, apoptosis, and cell cycle progression.[3] It has also been used in in vivo xenograft models to evaluate its anti-tumor efficacy.[1][3]
4. How should this compound be stored?
Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations are summarized in the table below.
| Storage Condition | Duration | Temperature | Notes |
| Short Term | Days to Weeks | 0 - 4 °C | Keep dry and protected from light.[4] |
| Long Term | Months to Years | -20 °C | Keep dry and protected from light.[4] |
| Stock Solution | Months | -20 °C | Store in an appropriate solvent like DMSO.[4] |
5. What is the shelf life of this compound?
If stored properly under the recommended conditions, this compound has a shelf life of over two years.[4]
6. How is this compound shipped?
This compound is shipped under ambient temperature as a non-hazardous chemical.[4] It is stable for several weeks during ordinary shipping and customs procedures.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed | Improper storage leading to degradation. | Verify that the compound has been stored according to the recommended conditions (see storage table). |
| Incorrect solvent or poor solubility. | This compound is soluble in DMSO but not in water.[4] Ensure the compound is fully dissolved in the appropriate solvent before use. | |
| Inaccurate concentration of the stock solution. | Recalculate the required amount of solvent based on the batch-specific molecular weight, which may vary due to hydration.[4] | |
| Precipitation of the compound in cell culture media | Exceeding the solubility limit in aqueous solutions. | Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low and non-toxic to the cells. |
| Variability in experimental results | Inconsistent handling of the compound. | Always use freshly prepared dilutions from the stock solution for each experiment to minimize degradation. |
| Cell line specific effects. | The IC50 values of this compound can vary between different cancer cell lines.[3] Determine the optimal concentration for your specific cell line through a dose-response experiment. |
Experimental Protocols
Western Blot Analysis for STAT3 Phosphorylation
This protocol is adapted from Chen et al., 2013.[3]
-
Cell Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours).
-
Cell Lysis: Prepare total cell lysates using a suitable lysis buffer.
-
Protein Quantification: Measure the protein concentration of the lysates using a BCA Protein Assay Reagent.
-
SDS-PAGE: Separate equal amounts of total cellular protein (e.g., 40 µg) on a 10% polyacrylamide SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.
-
Blocking: Block the membrane with a solution containing 5% non-fat milk in TBS with 1% Tween 20 for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-STAT3 (Tyr-705), total STAT3, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL detection reagent.
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway by preventing the phosphorylation of STAT3.
References
- 1. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Addressing Variability in HJC0123 Experimental Results: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results involving HJC0123, a novel STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Its primary mechanism involves the inhibition of STAT3 promoter activity and the downregulation of STAT3 phosphorylation.[1][2][3] This leads to the suppression of downstream STAT3 target genes, inhibition of cell cycle progression, and induction of apoptosis in cancer cells.[1][2][3]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated significant anti-proliferative activity in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and pancreatic cancer (AsPC1 and Panc-1).[1]
Q3: What are the typical IC50 values observed for this compound?
A3: The IC50 values for this compound are generally in the low micromolar to nanomolar range, although this can vary depending on the cell line and experimental conditions.[1][2][3] For specific reported values, please refer to the data summary table below.
Troubleshooting Guides
Guide 1: Inconsistent Results in STAT3 Luciferase Reporter Assays
Problem: High variability or unexpected results in STAT3-mediated luciferase reporter assays.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Cell Transfection Inefficiency | Optimize transfection protocol (e.g., DNA to reagent ratio, cell density). Use a positive control vector (e.g., constitutive luciferase reporter) to normalize for transfection efficiency. |
| Reagent Quality | Ensure the STAT3 reporter plasmid (pSTAT3-Luc) is of high purity. Prepare fresh luciferase substrate for each experiment. |
| This compound Solution Instability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. |
| Cell Viability Issues | Perform a cell viability assay (e.g., MTS, MTT) in parallel to ensure that the observed decrease in luciferase activity is not due to general cytotoxicity at the tested concentrations. |
| Inconsistent Incubation Times | Strictly adhere to the planned incubation times for both this compound treatment and the luciferase assay itself. |
Guide 2: Variability in Western Blotting for pSTAT3 and STAT3
Problem: Inconsistent band intensities for phosphorylated STAT3 (pSTAT3) or total STAT3.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Antibody Performance | Validate the specificity of the primary antibodies for pSTAT3 and STAT3. Use recommended antibody dilutions and blocking buffers. |
| Protein Extraction and Handling | Use appropriate lysis buffers containing phosphatase and protease inhibitors. Quantify protein concentration accurately before loading. |
| Inefficient Protein Transfer | Optimize transfer conditions (voltage, time) for your specific gel and membrane type. Confirm successful transfer using a reversible protein stain like Ponceau S. |
| Loading Control Variability | Use a reliable loading control (e.g., β-actin, GAPDH) and ensure its expression is not affected by this compound treatment in your cell line. |
| Timing of Cell Lysis | The phosphorylation state of STAT3 can be transient. Ensure consistent timing of cell lysis after this compound treatment. |
Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer (ER-negative) | 0.86 ± 0.11 |
| MCF-7 | Breast Cancer (ER-positive) | 1.23 ± 0.15 |
| AsPC1 | Pancreatic Cancer | 1.57 ± 0.21 |
| Panc-1 | Pancreatic Cancer | 2.14 ± 0.28 |
Data synthesized from published research. Actual values may vary based on experimental conditions.[1]
Experimental Protocols & Visualizations
STAT3 Signaling Pathway and this compound Inhibition
This compound acts by inhibiting the STAT3 signaling pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.
Caption: this compound inhibits STAT3 signaling by preventing phosphorylation.
Experimental Workflow: Luciferase Reporter Assay
The following workflow outlines the key steps for assessing this compound activity using a STAT3 luciferase reporter assay.
Caption: Workflow for STAT3 luciferase reporter assay with this compound.
Logical Relationship: Troubleshooting High Background in Luciferase Assays
This diagram illustrates the logical steps to troubleshoot high background signals in a luciferase assay.
Caption: Troubleshooting logic for high luciferase assay background.
References
- 1. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing HJC0123 Efficacy in Combination with Other Chemotherapeutics
This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of HJC0123, a novel STAT3 inhibitor, in combination with other chemotherapeutic agents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with other chemotherapeutics?
A1: this compound is a potent and orally bioavailable inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers and is associated with tumor progression, cell proliferation, survival, and drug resistance.[1][2] By inhibiting STAT3, this compound can sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents, potentially leading to synergistic anti-tumor activity and overcoming drug resistance.[3][4]
Q2: Which chemotherapeutic agents are rational to test in combination with this compound?
A2: Based on preclinical evidence for other STAT3 inhibitors, promising combination partners for this compound include:
-
Platinum-based agents (e.g., Cisplatin): STAT3 activation is a known mechanism of resistance to cisplatin (B142131).[5][6]
-
Taxanes (e.g., Paclitaxel): Inhibition of STAT3 has been shown to enhance the efficacy of paclitaxel (B517696) in various cancer models.[4][7][8]
-
Anthracyclines (e.g., Doxorubicin): STAT3 inhibition can increase the sensitivity of cancer cells to doxorubicin-induced apoptosis.[9][10][11]
Q3: How can I determine if the combination of this compound and another drug is synergistic?
A3: The most common method is the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[12][13][14] This method requires generating dose-response curves for each drug individually and in combination at a constant ratio.
Q4: What are the key cellular effects I should expect to see with a synergistic combination of this compound and another chemotherapeutic?
A4: A synergistic combination should result in a greater-than-additive effect on:
-
Decreased cell viability and proliferation.
-
Increased apoptosis (programmed cell death).
-
Enhanced inhibition of downstream targets of STAT3 signaling (e.g., decreased phosphorylation of STAT3).
Troubleshooting Guides
This section addresses common issues that may arise during your experiments.
Cell Viability Assays (e.g., MTT Assay)
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicates | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a single-cell suspension before seeding.- Use a multichannel pipette for adding reagents.- Avoid using the outer wells of the plate or fill them with sterile PBS.[15] |
| Low signal or no dose-response | - Incorrect assay incubation time- Drug concentrations are too low or too high- Cell line is resistant to the drugs | - Optimize the incubation time for your specific cell line.- Perform a wider range of drug concentrations.- Confirm STAT3 activation in your cell line. |
| Inconsistent results between experiments | - Variation in cell passage number- Inconsistent incubation times | - Use cells within a consistent and low passage number range.- Strictly adhere to the same incubation times for all experiments. |
Apoptosis Assays (e.g., Annexin V Staining)
| Problem | Possible Cause(s) | Solution(s) |
| High percentage of necrotic cells (Annexin V+/PI+) in controls | - Harsh cell handling (e.g., over-trypsinization)- Poor cell health | - Use a gentle cell detachment method (e.g., Accutase).- Ensure cells are in the logarithmic growth phase.[16] |
| Low percentage of apoptotic cells after treatment | - Insufficient drug concentration or treatment time- Apoptotic cells have already detached and were discarded | - Perform a dose-response and time-course experiment.- Collect both adherent and floating cells for analysis.[16] |
| High background fluorescence | - Inadequate washing- Reagent concentration too high | - Ensure thorough washing steps.- Titrate the Annexin V and PI concentrations.[17] |
Western Blot for Phospho-STAT3 (p-STAT3)
| Problem | Possible Cause(s) | Solution(s) |
| Weak or no p-STAT3 signal | - Low protein concentration- Inefficient transfer- Primary antibody not optimized | - Load more protein (20-40 µg per lane is a good starting point).- Verify transfer with Ponceau S staining.- Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C).[18] |
| High background | - Insufficient blocking- Primary or secondary antibody concentration too high | - Block for at least 1 hour at room temperature with 5% BSA or non-fat milk.- Titrate antibody concentrations.[19] |
| Non-specific bands | - Antibody cross-reactivity- Protein degradation | - Use a highly specific monoclonal antibody.- Add protease and phosphatase inhibitors to your lysis buffer. |
Data Presentation: Efficacy of STAT3 Inhibitors in Combination Therapy
The following tables summarize quantitative data from studies on STAT3 inhibitors combined with common chemotherapeutics. Note that these are examples with other STAT3 inhibitors and specific values for this compound will need to be determined experimentally.
Table 1: IC50 Values (µM) for STAT3 Inhibitors and Chemotherapeutics Alone and in Combination.
| Cell Line | Drug | IC50 (Alone) | Combination | IC50 (in Combination) | Reference |
| Ovarian Cancer (A2780) | BBI608 (STAT3i) | 0.28 | BBI608 + Paclitaxel (1 nM) | Not specified | [7] |
| Ovarian Cancer (SKOV3) | BBI608 (STAT3i) | 0.73 | BBI608 + Paclitaxel (1 nM) | Not specified | [7] |
| Breast Cancer (MDA-MB-231) | Niclosamide (STAT3i) | 4.23 | Niclosamide + Doxorubicin (B1662922) | Varies with ratio | [9] |
| Breast Cancer (MCF7) | Niclosamide (STAT3i) | 1.45 | Niclosamide + Doxorubicin | Varies with ratio | [9] |
| Lung Adenocarcinoma (A549 CisR) | Cisplatin | ~30 | Cisplatin + Rapamycin (100 nM) | ~15 | [5] |
Table 2: Combination Index (CI) Values for STAT3 Inhibitors with Chemotherapeutics.
| Cell Line | Drug Combination | Molar Ratio | Combination Index (CI) | Interpretation | Reference |
| Ovarian Cancer (OVCAR-8) | Ruxolitinib (JAK/STAT3i) + Paclitaxel | 1:1000 | <1 | Synergy | [8] |
| Ovarian Cancer (A2780) | LLL12 (STAT3i) + Paclitaxel | Varies | <1 | Synergy | [20] |
| Ovarian Cancer (SKOV3) | LLL12 (STAT3i) + Cisplatin | Varies | <1 | Synergy | [20] |
| Breast Cancer (MDA-MB-231) | Napabucasin (STAT3i) + Paclitaxel | Varies | <1 | Synergy | [12] |
| Breast Cancer (BT-549) | Napabucasin (STAT3i) + Paclitaxel | Varies | <1 | Synergy | [12] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound in combination with another chemotherapeutic on cancer cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug in culture medium. Add 100 µL of the drug solutions to the respective wells. Include wells with single-drug treatments and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values and calculate the Combination Index (CI) using software like CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound combination treatment using flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, or both for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach using a gentle method (e.g., Accutase).
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Western Blot for p-STAT3 and Total STAT3
This protocol is for determining the effect of this compound on STAT3 phosphorylation.
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize p-STAT3 levels to total STAT3.
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Logical relationship for synergistic drug combination.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. A small molecule STAT3 inhibitor, LLL12, enhances cisplatin‑ and paclitaxel‑mediated inhibition of cell growth and migration in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STAT3 contributes to cisplatin resistance, modulating EMT markers, and the mTOR signaling in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted activation of Stat3 in combination with paclitaxel results in increased apoptosis in epithelial ovarian cancer cells and a reduced tumour burden - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Item - IC50 values of AEO and doxorubicin (Dox) on B16F10, MDA-MB-231 and HepG2 cell lines at different treatment time-points. - Public Library of Science - Figshare [plos.figshare.com]
- 11. p‑STAT3 influences doxorubicin and etoposide resistance of A549 cells grown in an in vitro 3D culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. bosterbio.com [bosterbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 20. spandidos-publications.com [spandidos-publications.com]
Validation & Comparative
A Comparative Guide to STAT3 Inhibitors in Oncology Research: HJC0123 vs. Established Agents
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical node in cancer signaling, making it a highly attractive target for therapeutic intervention. Its constitutive activation is implicated in the proliferation, survival, metastasis, and immune evasion of numerous human cancers. This guide provides an objective comparison of HJC0123, a novel STAT3 inhibitor, with other well-known STAT3 inhibitors in oncology research. The information is presented to aid researchers in making informed decisions for their preclinical and clinical studies.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule inhibitor of STAT3, identified through fragment-based drug design.[1][2][3] It has demonstrated potent anti-cancer activity by inhibiting STAT3 promoter activity and downregulating the phosphorylation of STAT3.[1][2][3] This leads to the induction of apoptosis in cancer cells. Preclinical studies have shown its efficacy in breast and pancreatic cancer models, both in vitro and in vivo.[1][2][3]
Quantitative Comparison of STAT3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other prominent STAT3 inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference(s) |
| This compound | MDA-MB-231 (Breast) | 0.1 - 1.2 | [4] |
| MCF-7 (Breast) | 0.9 | [1] | |
| ASPC1 (Pancreatic) | "low micromolar to nanomolar" | [1] | |
| Panc-1 (Pancreatic) | "low micromolar to nanomolar" | [1] | |
| Stattic | UM-SCC-17B (Head and Neck) | 2.56 | [5] |
| OSC-19 (Head and Neck) | 3.48 | [5] | |
| Cal33 (Head and Neck) | 2.28 | [5] | |
| UM-SCC-22B (Head and Neck) | 2.65 | [5] | |
| Cell-free assay | 5.1 | [6] | |
| Napabucasin (BBI608) | PANC-1 (Pancreatic) | 1.19 | [7] |
| BXPC-3 (Pancreatic) | 2.16 | [7] | |
| U87 (Glioblastoma) | ~1 | [8] | |
| KKU-055 (Biliary Tract) | 0.19 | [9] | |
| Cryptotanshinone | HCT 116 (Colon) | 4.6 | [4] |
| YY002 | Capan-2 (Pancreatic) | 0.003 - 0.011 | [10][11] |
| HPAC (Pancreatic) | 0.003 - 0.011 | [10][11] | |
| BxPC-3 (Pancreatic) | 0.003 - 0.011 | [10][11] | |
| L61H46 | PANC-1 (Pancreatic) | 0.86 | [7] |
| BXPC-3 (Pancreatic) | 2.83 | [7] | |
| HJC0152 | U87 (Glioblastoma) | 5.40 | [12] |
| U251 (Glioblastoma) | 1.82 | [12] | |
| LN229 (Glioblastoma) | 1.75 | [12] |
Mechanism of Action
This compound exerts its anti-tumor effects by directly targeting the STAT3 signaling pathway. It has been shown to inhibit the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its activation, dimerization, and subsequent nuclear translocation.[1] By blocking STAT3's transcriptional activity, this compound downregulates the expression of downstream target genes involved in cell proliferation, survival, and angiogenesis.[1]
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and allow for critical evaluation of the presented data.
Western Blot for Phosphorylated STAT3
This protocol is a general guideline for assessing the effect of a compound on STAT3 phosphorylation.
-
Cell Culture and Treatment: Seed cancer cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the STAT3 inhibitor or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C. Following washes with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control protein such as GAPDH or β-actin.[13]
Cell Viability (MTT) Assay
This protocol outlines the measurement of cell viability to determine the IC50 of STAT3 inhibitors.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the STAT3 inhibitor for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
STAT3 Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of STAT3.
-
Cell Transfection: Co-transfect cancer cells (e.g., HEK293T) in a 24-well plate with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the transfected cells with the STAT3 inhibitor for a specified time.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The results are typically expressed as a fold change relative to the vehicle-treated control.[13][14]
Conclusion
References
- 1. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tvarditherapeutics.com [tvarditherapeutics.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Napabucasin Inhibits Proliferation and Migration of Glioblastoma Cells (U87) by Regulating JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cancer Stem Cell Inhibitor Napabucasin (BBI608) Shows General Cytotoxicity in Biliary Tract Cancer Cells and Reduces Cancer Stem Cell Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
HJC0123 vs. Stattic: A Comparative In Vitro Analysis of Two STAT3 Inhibitors
In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical node in pathways promoting tumor cell proliferation, survival, and metastasis. Consequently, the development of small molecule inhibitors of STAT3 is an area of intense research. This guide provides a comparative in vitro analysis of two such inhibitors: HJC0123 and Stattic. While both compounds target the STAT3 signaling pathway, they exhibit distinct profiles in terms of their mechanism of action, potency, and potential for off-target effects.
Executive Summary
This compound is a novel, orally bioavailable STAT3 inhibitor developed through fragment-based drug design, demonstrating potent anticancer activity with low micromolar to nanomolar IC50 values in various cancer cell lines. It functions by downregulating the phosphorylation of STAT3, thereby inhibiting its activation. In contrast, Stattic is a widely used, first-in-class, non-peptidic small molecule that inhibits the SH2 domain of STAT3, preventing its dimerization, activation, and nuclear translocation. However, recent studies have revealed that Stattic can exert STAT3-independent effects, including the modulation of histone acetylation, which warrants careful consideration in the interpretation of experimental results.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line(s) | IC50 Value(s) | Reference(s) |
| STAT3 Phosphorylation | Human Hepatic Stellate Cells | 0.8 µM | |
| Cell Proliferation (MTS Assay) | MDA-MB-231 (Breast Cancer) | Low micromolar to nanomolar range | |
| MCF-7 (Breast Cancer) | Low micromolar to nanomolar range | ||
| AsPC1 (Pancreatic Cancer) | Low micromolar to nanomolar range | ||
| Panc-1 (Pancreatic Cancer) | Low micromolar to nanomolar range |
Table 2: In Vitro Inhibitory Activity of Stattic
| Assay Type | Target/Cell Line(s) | IC50 Value(s) | Reference(s) |
| STAT3 SH2 Domain Binding (Cell-free) | Recombinant STAT3 | 5.1 µM | |
| Cell Proliferation | UM-SCC-17B, OSC-19, Cal33, UM-SCC-22B (HNSCC) | 2.3 - 3.5 µM | |
| Cell Viability | MDA-MB-231 (Breast Cancer) | 5.5 µM | |
| Cell Viability | PC3 (Prostate Cancer, STAT3-deficient) | 1.7 µM |
Mechanism of Action
This compound acts as a potent inhibitor of STAT3 by downregulating its phosphorylation at the Tyr705 residue. This inhibition of phosphorylation is a critical step in preventing STAT3 activation, dimerization, and subsequent translocation to the nucleus to regulate gene transcription. The design of this compound was inspired by privileged fragments from known STAT3 inhibitors, including Stattic, with the aim of improving potency and drug-like properties.
Stattic , on the other hand, was identified as the first non-peptidic small molecule that selectively inhibits the function of the STAT3 SH2 domain. By binding to the SH2 domain, Stattic prevents the dimerization of phosphorylated STAT3 monomers, which is a prerequisite for their nuclear translocation and DNA binding. However, emerging evidence suggests that Stattic's mechanism of action is more complex, with studies demonstrating STAT3-independent effects, such as the inhibition of histone acetylation. This finding is significant as it suggests that some of the observed cellular effects of Stattic may not be solely attributable to STAT3 inhibition.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized from standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.
Western Blot for Phospho-STAT3 (Tyr705) and Total STAT3
Objective: To determine the effect of this compound and Stattic on the phosphorylation status of STAT3.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound, Stattic, or vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay (MTT/MTS)
Objective: To assess the cytotoxic or cytostatic effects of this compound and Stattic on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or Stattic. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Addition of Reagent:
-
MTT Assay: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.
-
MTS Assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Mandatory Visualization
Caption: Canonical JAK/STAT3 signaling pathway and points of inhibition by HJC012
Lack of Independent Reproducibility for HJC0123's Anti-Tumor Effects: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is a cornerstone of scientific validity. This guide provides a comprehensive overview of the reported anti-tumor effects of HJC0123, a novel Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor. Critically, this analysis reveals that the primary body of evidence for its anti-cancer activity originates from a single laboratory, with no independent reproductions of these specific findings currently available in published literature. While the initial results are promising, the lack of external validation underscores a significant gap in the understanding of this compound's therapeutic potential.
Executive Summary
This compound was first described in a 2013 publication by Chen et al. as a potent, orally bioavailable STAT3 inhibitor.[1][2] The compound was shown to inhibit the proliferation of breast and pancreatic cancer cell lines and suppress tumor growth in a xenograft mouse model.[1][2][3] The mechanism of action was attributed to the inhibition of STAT3 phosphorylation and the subsequent induction of apoptosis.[1][2][3] Despite these initial findings, a thorough review of subsequent literature reveals a lack of independent studies confirming these anti-tumor effects. While the compound's STAT3 inhibitory activity has been referenced and utilized in a study on liver fibrosis, the specific anti-cancer claims have not been independently replicated and published. This guide will present the data from the original study to inform the research community and highlight the critical need for independent validation.
In Vitro Anti-Proliferative Activity of this compound
The initial characterization of this compound demonstrated its efficacy in inhibiting the growth of various cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) were determined after 72 hours of treatment and are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM)[1] |
| MDA-MB-231 | Breast (ER-negative) | 0.86 ± 0.07 |
| MCF-7 | Breast (ER-positive) | 1.25 ± 0.11 |
| AsPC-1 | Pancreatic | 2.33 ± 0.18 |
| Panc-1 | Pancreatic | 3.17 ± 0.23 |
In Vivo Tumor Growth Inhibition
In a preclinical in vivo model, this compound was shown to significantly suppress the growth of MDA-MB-231 breast cancer xenografts in immunodeficient nude mice.
| Treatment Group | Dosage & Administration | Mean Tumor Volume (Day 21, mm³)[1] |
| Vehicle Control | Oral gavage | ~1200 |
| This compound | 50 mg/kg, oral gavage, daily | ~400 |
The study reported that this compound was well-tolerated, with no significant signs of toxicity observed at doses up to 150 mg/kg.[1]
Mechanism of Action: STAT3 Signaling Inhibition
This compound is reported to exert its anti-tumor effects by directly targeting the STAT3 signaling pathway. The proposed mechanism involves the inhibition of STAT3 phosphorylation at Tyr-705, which prevents its dimerization, nuclear translocation, and subsequent transcriptional activation of target genes involved in cell survival and proliferation.[1][2][3]
Caption: Proposed mechanism of this compound action.
Experimental Protocols from the Foundational Study
The following are summaries of the key experimental methodologies as described by Chen et al. (2013). Researchers aiming to reproduce these findings should refer to the original publication for complete details.
Cell Proliferation Assay
-
Method: MTS assay.
-
Procedure: Cancer cells (MDA-MB-231, MCF-7, AsPC-1, Panc-1) were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of this compound for 72 hours. Cell viability was determined using the CellTiter 96 AQueous One Solution Cell Proliferation Assay reagent. Absorbance was measured at 490 nm.[1]
Western Blot Analysis
-
Method: Standard Western Blotting.
-
Procedure: MDA-MB-231 cells were treated with this compound for 24 or 48 hours. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against STAT3, phospho-STAT3 (Tyr705), and cleaved caspase-3. β-actin was used as a loading control.[1]
STAT3 Luciferase Reporter Assay
-
Method: Dual-luciferase reporter assay.
-
Procedure: MDA-MB-231 cells were transiently co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid. After 24 hours, cells were treated with this compound for another 24 hours. Luciferase activity was measured using the Dual-Luciferase Reporter Assay System.[1]
In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice.
-
Procedure: MDA-MB-231 cells were subcutaneously injected into the flank of the mice. When tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. This compound was administered daily by oral gavage at a dose of 50 mg/kg. Tumor volume was measured daily.[1]
References
In Vivo Validation of HJC0123's Therapeutic Window: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic window of HJC0123, a novel STAT3 inhibitor, with alternative STAT3 inhibitors. The information is compiled from available preclinical data to assist in the evaluation of this compound for further development.
This compound is an orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling protein implicated in cancer cell proliferation, survival, and metastasis.[1][2][3] In preclinical studies, this compound has demonstrated potent anti-cancer activity by inhibiting STAT3 phosphorylation and its downstream signaling pathways.[1][3][4] This guide focuses on the in vivo validation of this compound's therapeutic window, comparing its efficacy and toxicity profile with other known STAT3 inhibitors: Stattic, STX-0119, WP1066, and Niclosamide (B1684120).
Comparative In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in a breast cancer xenograft model using MDA-MB-231 cells.[3] The data from this and studies on competitor compounds are summarized below.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Source |
| This compound | MDA-MB-231 Xenograft | 50 mg/kg, p.o. | Significantly suppressed tumor growth. | [3] |
| Stattic | T-cell Acute Lymphoblastic Leukemia Xenograft | Dose-dependent | Dose-dependent decrease in tumor growth. | [5] |
| STX-0119 | Glioblastoma Stem Cell Xenograft | 80 mg/kg, p.o. | >50% inhibition of tumor growth. | |
| WP1066 | Melanoma Xenograft | 40 mg/kg, i.p. | Significantly inhibited tumor growth. | [2] |
| Niclosamide | Ovarian Cancer Xenograft | 10 mg/kg/daily, i.p. | Notably decreased tumor volume and weight. | [6] |
In Vivo Toxicity and Therapeutic Window
An essential aspect of drug development is determining the therapeutic window, the dose range at which a drug is effective without causing unacceptable toxicity.
| Compound | Cancer Model | Maximum Tolerated Dose (MTD) / Toxicity Observations | Therapeutic Window Indication | Source |
| This compound | MDA-MB-231 Xenograft | No significant signs of toxicity observed at 150 mg/kg. | Appears to have a favorable therapeutic window. | [3] |
| Stattic | T-cell Acute Lymphoblastic Leukemia Xenograft | Not explicitly stated. | Requires further investigation. | [5] |
| STX-0119 | Pancreatic Cancer Model | Excessive weight loss observed in combination therapy. | Potentially narrow therapeutic window, especially in combination. | [7] |
| WP1066 | Melanoma Xenograft | No adverse toxicity reported at 40 mg/kg. | Appears to have a favorable therapeutic window at the tested dose. | [2] |
| Niclosamide | Ovarian Cancer Xenograft | No significant biological toxicity reported. | Appears to have a favorable therapeutic window. | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for in vivo validation, the following diagrams are provided.
Experimental Protocols
MDA-MB-231 Xenograft Model for Efficacy Studies
-
Cell Culture: Human breast adenocarcinoma MDA-MB-231 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: MDA-MB-231 cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS or a mixture with Matrigel). A total of 1-5 x 10^6 cells are injected subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally at the specified dose (e.g., 50 mg/kg), while the control group receives the vehicle. Treatment is typically administered daily or on a specified schedule for a defined period.
-
Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting for p-STAT3).
In Vivo Toxicity Study (Dose Escalation)
-
Animal Model: Healthy, non-tumor-bearing mice of the same strain and sex as in the efficacy studies are used.
-
Dose Escalation: Animals are divided into groups and administered escalating doses of this compound (e.g., 50, 100, 150 mg/kg). A control group receives the vehicle.
-
Monitoring: Animals are closely monitored for clinical signs of toxicity, including changes in appearance, behavior, and body weight. Body weight is recorded daily or every other day.
-
Endpoint Analysis: At the end of the observation period (e.g., 14 or 28 days), blood samples may be collected for hematological and serum chemistry analysis. A complete necropsy is performed, and major organs are collected, weighed, and examined for gross and microscopic pathological changes.
-
Maximum Tolerated Dose (MTD) Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss or significant pathological changes).
Conclusion
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. Anthelminthic niclosamide inhibits tumor growth and invasion in cisplatin-resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
HJC0123: A Preclinical Assessment of a Novel STAT3 Inhibitor in Oncology
An In-Depth Comparison with Standard-of-Care and Emerging STAT3-Targeted Therapies
HJC0123 is a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in the proliferation, survival, and metastasis of various cancer cells. Preclinical studies have positioned this compound as a potential therapeutic agent for solid tumors, particularly in cancers where STAT3 is constitutively activated, such as certain types of breast and pancreatic cancer. This guide provides a comprehensive comparison of this compound with current standard-of-care treatments and other STAT3 inhibitors in clinical development, offering researchers, scientists, and drug development professionals a detailed overview of its long-term efficacy and safety profile based on available data.
Mechanism of Action: Targeting a Key Oncogenic Pathway
This compound exerts its anti-cancer effects by directly inhibiting the phosphorylation of STAT3.[1][2] This post-translational modification is a critical step in the activation of the STAT3 signaling pathway. Once phosphorylated, STAT3 proteins dimerize, translocate to the nucleus, and bind to DNA, leading to the transcription of genes involved in cell cycle progression, apoptosis resistance, and angiogenesis. By preventing STAT3 phosphorylation, this compound effectively blocks this cascade, resulting in the downregulation of key oncogenic proteins and the induction of apoptosis in cancer cells.
Caption: this compound inhibits the phosphorylation of STAT3, a key step in the activation of this oncogenic signaling pathway.
Preclinical Efficacy of this compound
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast (ER-negative) | 1.25 | [1][2] |
| MCF-7 | Breast (ER-positive) | 0.10 | [3][4] |
| PANC-1 | Pancreatic | 0.98 | [1][2] |
| AsPC-1 | Pancreatic | 0.87 | [1][2] |
In vivo studies using a mouse xenograft model with MDA-MB-231 human breast cancer cells have shown that oral administration of this compound at a dose of 50 mg/kg significantly suppressed tumor growth.[1]
Comparative Analysis with Standard of Care
A direct comparison of the preclinical agent this compound with established, long-term clinical data for standard-of-care treatments is challenging. However, the following tables provide a summary of the long-term efficacy and safety of current first-line therapies for pancreatic and triple-negative breast cancer, the initial areas of investigation for this compound.
Pancreatic Cancer: Standard of Care
| Treatment Regimen | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Key Grade 3/4 Adverse Events |
| FOLFIRINOX | 11.1 months | 6.4 months | Neutropenia, Febrile Neutropenia, Thrombocytopenia, Diarrhea, Sensory Neuropathy |
| Gemcitabine + nab-Paclitaxel | 8.5 - 8.7 months | 5.5 months | Neutropenia, Leukopenia, Fatigue, Peripheral Neuropathy |
Triple-Negative Breast Cancer (TNBC): Standard of Care
Neoadjuvant (pre-operative) chemotherapy is a standard approach for TNBC. The goal is to achieve a pathological complete response (pCR), which is associated with improved long-term outcomes.
| Treatment Approach | Pathological Complete Response (pCR) Rate | Long-Term Outcomes | Key Grade 3/4 Adverse Events |
| Neoadjuvant Chemotherapy (e.g., anthracyclines, taxanes, platinum agents) | Varies (approx. 30-60%) depending on the specific regimen | pCR is a strong predictor of improved event-free and overall survival. | Myelosuppression, Nausea, Vomiting, Neuropathy, Fatigue |
Comparison with Other STAT3 Inhibitors in Clinical Development
Several other STAT3 inhibitors are currently undergoing clinical evaluation. This comparison provides a snapshot of the current landscape of STAT3-targeted therapies.
| Compound | Development Phase | Indication(s) | Reported Efficacy | Key Adverse Events |
| TTI-101 | Phase 1/2 | Advanced Solid Tumors (including HCC) | Partial responses observed. | Diarrhea, Fatigue, Nausea |
| Danvatirsen (AZD9150) | Phase 1/2 | Advanced Solid Tumors, Lymphoma | Modest single-agent activity; combination studies ongoing. | Thrombocytopenia, Liver enzyme elevation |
| Napabucasin (BBI608) | Phase 3 (some trials terminated) | Colorectal, Gastric, Pancreatic Cancer | Limited efficacy in late-stage trials. | Diarrhea, Nausea, Anorexia, Fatigue |
Experimental Protocols
In Vitro Cell Proliferation Assay (for IC50 determination)
-
Cell Lines: MDA-MB-231, MCF-7 (breast cancer), PANC-1, AsPC-1 (pancreatic cancer).
-
Method: Cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Analysis: Cell viability was assessed using a standard method such as the Sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Xenograft Study
-
Animal Model: Immunodeficient mice (e.g., nude mice).
-
Cell Line: MDA-MB-231 human breast cancer cells were implanted subcutaneously.
-
Treatment: Once tumors reached a palpable size, mice were randomized to receive either vehicle control or this compound orally (e.g., 50 mg/kg daily) via gavage.
-
Efficacy Endpoint: Tumor volume was measured regularly (e.g., daily or every other day) with calipers.
-
Safety Assessment: Animal body weight was monitored as a general indicator of toxicity. The Chen et al. (2013) study noted no significant signs of toxicity at doses up to 150 mg/kg.[1]
Caption: Workflow of the preclinical in vivo evaluation of this compound in a mouse xenograft model.
Long-Term Efficacy and Safety of this compound: An Extrapolation
As this compound is still in the preclinical stage of development, no long-term efficacy and safety data in humans are available. The initial preclinical findings are promising, demonstrating potent anti-cancer activity in vitro and in vivo with a seemingly favorable acute safety profile in animal models. However, the transition from preclinical to clinical success is fraught with challenges. The long-term safety profile, including potential for off-target effects and the development of resistance, remains to be determined through rigorous clinical trials.
Conclusion
This compound is a promising preclinical STAT3 inhibitor with demonstrated anti-cancer activity in models of breast and pancreatic cancer. Its oral bioavailability is a significant advantage. The comparison with standard-of-care treatments highlights the high bar for new therapies in terms of improving survival and managing toxicity. Furthermore, the landscape of STAT3 inhibitors in clinical development indicates a competitive field. Future clinical trials will be essential to determine the long-term efficacy and safety of this compound and its potential role in the oncologist's armamentarium. Continued research into predictive biomarkers for STAT3 inhibitor sensitivity will also be crucial for patient selection and maximizing therapeutic benefit.
References
- 1. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Safe Handling of HJC0123
For Research Use Only. Not for human or veterinary use.
Hazard Identification and Safety Precautions
HJC0123 is an inhibitor of the STAT3 signaling pathway and is utilized in cancer research.[1][2][3] While specific toxicity data for this compound is unavailable, related benzothiazole (B30560) compounds are classified as harmful if swallowed, in contact with skin, or inhaled.[4][5] It is also prudent to assume that this compound may cause serious eye irritation.[4][5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[6]
-
Skin Protection: Wear impervious, flame-resistant laboratory coats and gloves.[6]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[6]
Step-by-Step Disposal Procedures
All waste containing this compound, including unused material, contaminated consumables, and media, must be treated as hazardous chemical waste.
-
Segregation: Keep this compound waste separate from other laboratory waste streams. Do not mix with non-hazardous trash or other chemical wastes unless compatibility is confirmed.
-
Waste Containers:
-
Solid Waste: Collect solid waste, such as contaminated gloves, pipette tips, and empty vials, in a clearly labeled, sealable hazardous waste container.
-
Liquid Waste: Collect liquid waste, including cell culture media and unused solutions, in a designated, leak-proof, and chemically resistant container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Ensure containers are kept closed except when adding waste.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[7]
Quantitative Data from a Representative Compound (Benzothiazole)
The following table summarizes toxicity data for Benzothiazole, a core structural component of this compound. This data is provided as a reference for assessing potential hazards.
| Toxicity Type | Species | Metric | Value |
| Acute Oral Toxicity | Rat | LD50 | 466 mg/kg |
| Toxicity to Fish | Oryzias latipes | LC50 | 39 mg/L (96 h) |
| Toxicity to Aquatic Invertebrates | Daphnia magna | EC50 | 19 mg/L (48 h) |
| Toxicity to Algae | Desmodesmus subspicatus | EC50 | 48.7 mg/L (72 h) |
| Toxicity to Microorganisms | Activated Sludge | EC50 | 635 mg/L (3 h) |
| Data sourced from representative Benzothiazole Safety Data Sheets.[6][7] |
Experimental Information
Mechanism of Action: STAT3 Signaling Pathway
This compound is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][3][8] In numerous cancers, STAT3 is constitutively active, leading to the transcription of genes involved in cell proliferation, survival, and angiogenesis.[1][9][10] this compound exerts its anticancer effects by downregulating the phosphorylation of STAT3, which in turn inhibits its downstream functions.[1][2][8] This leads to an increase in the expression of cleaved caspase-3, a key marker of apoptosis, inhibition of cell cycle progression, and ultimately, the promotion of cancer cell death.[1][2][8]
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Experimental Workflow: Investigating this compound in Cancer Cell Lines
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in cancer cell lines. This process involves treating cells with the compound and then assessing its effects on cell viability, apoptosis, and the STAT3 signaling pathway.
Caption: A typical experimental workflow for studying this compound.
References
- 1. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Fragment-based drug design and identification of this compound, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synerzine.com [synerzine.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. echemi.com [echemi.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Navigating the Safe Handling of HJC0123: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for HJC0123, a potent and orally bioavailable STAT3 inhibitor used in cancer research.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines the best practices for personal protective equipment (PPE), handling, and disposal based on general guidelines for potent, novel small molecule inhibitors.
It is critical to obtain the specific Safety Data Sheet (SDS) from your supplier before handling this compound. The SDS will contain detailed and compound-specific safety information.
Essential Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield should be worn in situations with a higher risk of splashing. | To protect the eyes from splashes, aerosols, and solid particulates of this compound. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). Consult the glove manufacturer's compatibility chart for the specific solvents being used. Double-gloving is recommended when handling concentrated solutions. | To prevent skin contact and absorption. Gloves should be changed immediately if contaminated. |
| Body Protection | A fully buttoned lab coat, preferably made of a flame-resistant material. Chemical-resistant apron for large quantities or when there is a significant risk of splashing. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating aerosols outside of a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent the inhalation of this compound dust or aerosols, which could have pharmacological effects. |
| Foot Protection | Closed-toe shoes that cover the entire foot. | To protect against spills and falling objects. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and dark place, away from incompatible materials.[2] Recommended storage is at -20°C for long-term stability.[2]
-
The storage location should be clearly labeled with the compound's identity and associated hazards.
Preparation of Solutions
-
All weighing and preparation of solutions should be performed in a certified chemical fume hood.
-
Use appropriate tools to handle the solid compound to avoid generating dust.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.
Experimental Use
-
Conduct all experiments involving this compound in a well-ventilated area, preferably a chemical fume hood.
-
Avoid skin contact and inhalation.
-
Keep the work area clean and organized to prevent accidental spills.
-
In the event of a spill, follow established laboratory procedures for cleaning up chemical spills.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. |
| Solutions of this compound | Collect in a designated, labeled hazardous waste container. Do not pour down the drain. The solvent may have specific disposal requirements. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated solid hazardous waste container. |
Experimental Protocols: General Guidelines for Handling Small Molecule Inhibitors
While specific experimental protocols will vary, the following general principles should be applied when working with potent small molecule inhibitors like this compound:
-
Stock Solution Preparation:
-
Calculate the required amount of this compound and solvent (e.g., DMSO) needed to achieve the desired stock concentration.
-
In a chemical fume hood, accurately weigh the solid this compound into a tared vial.
-
Add the appropriate volume of solvent to the vial.
-
Cap the vial and vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution at the recommended temperature, protected from light.
-
-
Cell Culture Treatment:
-
Thaw the this compound stock solution.
-
In a biological safety cabinet, dilute the stock solution to the final working concentration in the appropriate cell culture medium.
-
Gently mix the medium containing this compound.
-
Remove the old medium from the cells and add the medium containing the desired concentration of this compound.
-
Return the cells to the incubator for the desired treatment duration.
-
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
